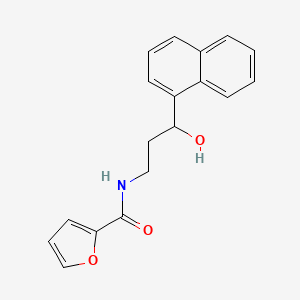

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-16(10-11-19-18(21)17-9-4-12-22-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,20H,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZROZCNWJROMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Naphthalene Derivative: Starting with naphthalene, a series of reactions such as halogenation and subsequent substitution can introduce the desired functional groups.

Coupling with Furan Derivative: The naphthalene derivative is then coupled with a furan-2-carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the carbonyl group, forming an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Common reducing agents include NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Electrophilic substitution can be facilitated using reagents like AlCl3 (Aluminium chloride) or FeCl3 (Ferric chloride).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the furan ring.

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Pyrazole-Furan Carboxamide Derivatives ()

Compounds such as 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (3) and 2-cyano-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl) acrylamide (4b) share the naphthofuran backbone but incorporate pyrazole and acrylamide groups instead of a hydroxypropyl chain. Key differences include:

Alfuzosin Hydrochloride Impurity A ()

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (Impurity A of Alfuzosin Hydrochloride) shares the furan-2-carboxamide and propylamine linker but replaces the naphthalene group with a quinazoline ring. Key comparisons:

- Pharmacological Relevance : Alfuzosin is an α1-adrenergic receptor antagonist used for benign prostatic hyperplasia. The quinazoline moiety in Impurity A likely contributes to receptor binding, whereas the naphthalene group in the target compound may favor interactions with aromatic residues in alternative targets .

- Purity Standards : Impurity A is controlled to ≤0.4% in Alfuzosin formulations, highlighting the importance of structural precision in drug development .

N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide ()

This compound features a naphthalene-carboxamide scaffold but substitutes the hydroxypropyl chain with a 3-bromophenyl group. Differences include:

Furopyridine Carboxamide ()

6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide includes a furopyridine core and fluorophenyl group. Contrasts with the target compound:

- Heterocyclic Complexity : The furopyridine system may enhance π-stacking interactions, while the naphthalene in the target compound provides planar hydrophobicity.

Data Tables

Table 2: Pharmacological and Physicochemical Notes

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

- Molecular Formula : C18H17NO3

- Molecular Weight : 295.3 g/mol

- CAS Number : 1421477-31-7

The biological activity of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide is primarily linked to its interaction with specific molecular targets. The compound is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes crucial for the survival of certain pathogens, including Mycobacterium tuberculosis, thereby demonstrating potential as an anti-tubercular agent .

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, including HCT-116 and MCF-7, highlighting its potential as an anticancer agent .

Anticancer Activity

A study evaluated the cytotoxic effects of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| HCT-116 | 15 | Moderate activity |

| MCF-7 | 20 | Significant growth inhibition |

| HeLa | 25 | Moderate cytotoxicity observed |

The compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antioxidant Activity

The antioxidant capacity was assessed using DPPH and ABTS assays. The compound demonstrated moderate antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT):

| Assay Type | IC50 (µM) | Comparison with BHT |

|---|---|---|

| DPPH | 30 | Lower than BHT |

| ABTS | 25 | Comparable |

These findings indicate that while the compound possesses antioxidant properties, it may not be as potent as established antioxidants .

Case Study 1: Antitubercular Activity

In silico studies have identified N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide as a potential lead compound for tuberculosis treatment. The compound's ability to bind effectively to target enzymes involved in bacterial metabolism was highlighted, suggesting a mechanism for its inhibitory action against Mycobacterium tuberculosis .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the naphthalene ring significantly influenced the biological activity of related compounds. It was found that introducing different functional groups could enhance both anticancer and antioxidant activities, paving the way for further optimization of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide derivatives .

Q & A

Basic: What are the key synthetic strategies for synthesizing N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the hydroxypropyl-naphthalene intermediate via nucleophilic addition of naphthalen-1-yl Grignard reagents to epoxides or ketones. Temperature control (e.g., −78°C for Grignard reactions) minimizes side reactions .

- Step 2: Coupling the intermediate with furan-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions. Solvent choice (e.g., dichloromethane or DMF) impacts reaction efficiency .

- Optimization: Reaction time, stoichiometry, and purification (e.g., column chromatography with silica gel and ethyl acetate/hexane gradients) are critical for yields >70% .

Basic: Which purification methods are most effective for isolating N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide with high purity?

Answer:

- Column Chromatography: Preferred for separating polar byproducts; silica gel with a gradient of ethyl acetate in hexane (10% → 40%) resolves the target compound (Rf ≈ 0.3–0.4) .

- Recrystallization: Ethanol/water mixtures yield crystalline forms, enhancing purity (>95%) for crystallographic studies .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity via UV detection (λ = 254 nm) .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

- X-ray Crystallography: SHELXL ( ) refines atomic coordinates using high-resolution data (R-factor < 5%). The hydroxypropyl chain and naphthalene-furan orientation are confirmed via anisotropic displacement parameters .

- Spectroscopy:

Advanced: How can computational modeling predict biological target interactions for this compound?

Answer:

- Docking Studies: Tools like AutoDock Vina simulate binding to enzymes (e.g., acetylcholinesterase in ). The naphthalene moiety shows π-π stacking with aromatic residues (e.g., Trp86), while the hydroxypropyl group forms hydrogen bonds .

- Pharmacokinetics Prediction: PubChem descriptors (e.g., LogP ≈ 2.8) suggest moderate blood-brain barrier permeability. Molecular dynamics simulations (AMBER) assess stability in lipid bilayers .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Answer:

- Assay Standardization: Control variables like cell line (e.g., HEK293 vs. HeLa), solvent (DMSO concentration <0.1%), and incubation time (24–48 hr).

- Meta-Analysis: Compare structural analogs (e.g., thiophene-containing analogs in ) to identify substituent effects on activity .

- Dose-Response Validation: Replicate assays with triplicate measurements and use statistical tools (e.g., ANOVA with p < 0.05) to confirm reproducibility .

Advanced: What strategies optimize stereochemical control during synthesis?

Answer:

- Chiral Catalysts: Use (R)-BINAP with palladium catalysts for asymmetric hydroxylation of the propyl chain (enantiomeric excess >90%) .

- HPLC Chiral Separation: Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times differing by 2–3 minutes .

- Circular Dichroism (CD): Verifies absolute configuration via Cotton effects at 220–250 nm .

Advanced: How does crystallographic refinement (e.g., SHELXL) resolve disorder in the naphthalene moiety?

Answer:

- Disorder Modeling: SHELXL partitions disordered atoms into multiple sites (e.g., naphthalene ring split over two positions) with occupancy factors refined to 50% each .

- Restraints: Apply geometric constraints (e.g., AFIX 66) to maintain bond lengths/angles during refinement.

- Validation: Check R1/wR2 convergence (<5% discrepancy) and omit maps for residual electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.